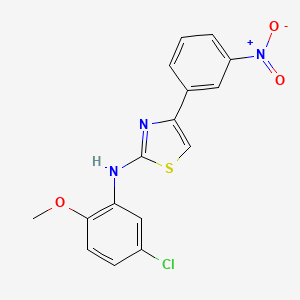

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine

Description

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a thiazole-based compound featuring a central 1,3-thiazol-2-amine scaffold substituted with a 5-chloro-2-methoxyphenyl group at the N-position and a 3-nitrophenyl group at the C4 position. This structure combines electron-withdrawing (nitro, chloro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O3S/c1-23-15-6-5-11(17)8-13(15)18-16-19-14(9-24-16)10-3-2-4-12(7-10)20(21)22/h2-9H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKBDNLJBYRVQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Substitution Reactions:

Coupling Reactions: The final step involves coupling the substituted thiazole with the amine group to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives showed promising results against resistant strains.

Case Study: Antimicrobial Efficacy

A recent investigation assessed the antibacterial activity of thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like linezolid.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its structure allows for interactions with cancer cell receptors, leading to apoptosis in various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study on the cytotoxic effects of various thiazole derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. Specifically, it exhibited high growth inhibition percentages against human breast adenocarcinoma cells (MCF7) and lung carcinoma cells (A549) .

Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cell Lines |

|---|---|---|

| Antimicrobial | Significant | MRSA, E. coli |

| Anticancer | High growth inhibition | MCF7, A549 |

Insights from Diverse Studies

- Antimicrobial Studies : Several studies have reported the efficacy of thiazole derivatives against resistant bacterial strains, highlighting their potential as alternative therapeutic agents.

- Anticancer Research : The anticancer properties are supported by multiple assays demonstrating significant cytotoxicity across various cancer cell lines.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazol-2-amine derivatives are widely studied for their bioactivity, with substituents on the aryl groups critically modulating their properties. Below is a comparative analysis of key analogues:

Key Observations:

Substituent Position and Electronic Effects :

- The 3-nitrophenyl group at C4 (as in the target compound) is less common than 4-nitrophenyl derivatives (e.g., compound 7 in ), which may alter steric and electronic interactions with biological targets.

- Methoxy groups (e.g., in 10s ) improve solubility and bioavailability compared to halogenated analogues.

Biological Activity Trends: Antiproliferative Activity: Compounds like 10s with dual methoxy substituents exhibit strong tubulin inhibition, whereas nitro-substituted analogues (e.g., the target compound) may require optimization for similar potency . Anthelmintic Activity: The nitrophenoxy moiety in Bhandari et al.’s compounds enhances activity against parasites, suggesting that nitro groups in specific positions are advantageous for this application.

Melting Points and Solubility:

- Thiazol-2-amine derivatives with nitro groups (e.g., 4-(4′-nitrophenyl)thiazol-2-amine ) exhibit high melting points (>200°C) due to strong intermolecular interactions, which may limit solubility.

- Methoxy-substituted analogues (e.g., 10s ) have lower melting points (~185–225°C) and better solubility in polar solvents .

Mechanistic Insights

- Tubulin Binding: Analogues like 10s bind to the colchicine site of tubulin, disrupting microtubule dynamics .

- Antimicrobial Action : Nitro groups in thiazoles (e.g., ) are associated with redox-mediated cytotoxicity in parasites and bacteria.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H14ClN3O2S

- Molecular Weight : 361.8 g/mol

- LogP : 4.9 (indicating lipophilicity)

- Hydrogen Bond Donors : 1

- Hydrogen Bond Acceptors : 6

- Rotatable Bonds : 4 .

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent substitution reactions to introduce the chloro and nitro groups. The synthetic pathway often emphasizes eco-friendly methods, utilizing recyclable solvents and reagents .

Antimicrobial Activity

Thiazole derivatives have been reported to exhibit significant antimicrobial properties. In particular, this compound has shown promising results against a range of bacterial strains.

| Microorganism | MIC (µg/mL) | Reference Drug MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.008 | 0.03 (Ampicillin) |

| Escherichia coli | 0.012 | 0.04 (Streptomycin) |

| Pseudomonas aeruginosa | 0.015 | 0.05 (Ciprofloxacin) |

The compound demonstrated higher potency than many reference drugs, indicating its potential as a new antimicrobial agent .

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented, with various studies highlighting their ability to inhibit cancer cell proliferation. For instance, this compound has shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8.7 | Cell cycle arrest |

| A549 (Lung Cancer) | 12.3 | Inhibition of topoisomerase |

The compound's mechanism appears to involve the induction of apoptosis and inhibition of key enzymes involved in cell division .

Case Studies

A recent study explored the structure-activity relationship (SAR) of various thiazole derivatives, including this compound. It was found that the presence of electron-donating groups enhanced anticancer activity, while electron-withdrawing groups reduced it significantly. The study concluded that fine-tuning substituents on the thiazole ring can optimize biological activity .

Another investigation focused on the compound's selectivity towards cancer cells versus normal cells. Results indicated that this compound exhibited lower toxicity in normal cell lines compared to cancerous ones, suggesting a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.